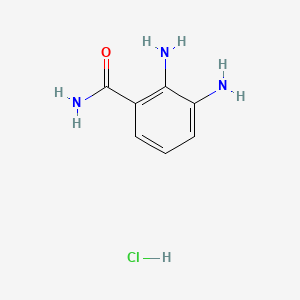

2,3-Diaminobenzamide hydrochloride

Description

Historical Context and Evolution of Research on Aromatic Diamine-Benzamide Scaffolds

The study of aromatic diamines and benzamides has a rich history rooted in the development of synthetic dyes and pharmaceuticals. wikipedia.org The core structure of these compounds, the benzamide (B126) scaffold, is recognized for its stability and is a common feature in many pharmacologically active molecules. mdpi.comresearchgate.net The amide bond, a central component of this scaffold, is a crucial transformation in organic synthesis and is present in a wide array of active derivatives with diverse biological activities. mdpi.comresearchgate.net

Research into benzamide derivatives has been extensive due to their wide range of applications in medicinal chemistry and material science. researchgate.netresearchgate.net The synthesis of these compounds has evolved from classical methods, often requiring harsh conditions, to more efficient and environmentally friendly approaches. researchgate.net The development of catalysts, including transition metals and nanoparticles, has enabled milder reaction conditions and improved yields for the synthesis of benzimidazole (B57391) and other derivatives from aromatic diamines. researchgate.net

Significance of 2,3-Diaminobenzamide (B1313129) Hydrochloride as a Versatile Synthetic Intermediate

2,3-Diaminobenzamide hydrochloride serves as a crucial building block in the synthesis of various complex molecules, particularly heterocyclic compounds like benzimidazoles. nih.govrsc.orgijariie.com Its utility stems from the reactivity of the ortho-diamine and amide functionalities, which can readily undergo cyclization and condensation reactions.

A primary application of 2,3-diaminobenzamide is in the synthesis of benzimidazole derivatives. nih.govrsc.orgijariie.com This is often achieved through condensation reactions with carboxylic acids, aldehydes, or their derivatives. wikipedia.orgijariie.com For instance, it can be cyclized with formylbenzoic acids to create substituted benzimidazoles, which are precursors to other complex molecules. nih.govportlandpress.com The resulting benzimidazole can then be further modified, for example, by condensation with other reagents to introduce different functional groups. rsc.org

The versatility of this compound is further demonstrated by its use in the synthesis of various pharmaceutical agents. It is a key starting material for the production of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govportlandpress.comacs.org For example, it is a proposed regulatory starting material for the synthesis of veliparib, a PARP inhibitor. acs.org

Overview of Key Research Trajectories for Ortho-Diaminobenzene Derivatives

Research on ortho-diaminobenzene derivatives, such as 2,3-diaminobenzamide, is focused on several key areas, primarily driven by their utility in synthesizing biologically active compounds and functional materials.

A major research trajectory is the continued development of efficient and green synthetic methodologies. researchgate.net This includes the use of novel catalysts, such as transition metals and nanoparticles, to facilitate the synthesis of benzimidazoles and other heterocycles from ortho-phenylenediamines under milder conditions. researchgate.net Researchers are also exploring one-pot synthesis strategies to improve efficiency and reduce waste. researchgate.net

Another significant area of research is the design and synthesis of novel therapeutic agents. Ortho-phenylenediamine derivatives are precursors to a wide range of pharmacologically active compounds, including inhibitors of enzymes like acetylcholinesterase and β-secretase, which are targets for Alzheimer's disease treatment. mdpi.com They are also used to create compounds with potential applications as antimicrobial agents and in the treatment of diseases like sickle cell disease. biosynth.comvcu.edu The development of new ortho-phenylenediamine derivatives as potential inhibitors for viral proteins is also an active area of investigation. researchgate.net

Furthermore, ortho-diaminobenzene derivatives are being explored for their applications in materials science. For example, they are used in the synthesis of corrosion inhibitors and as components in the production of polyamides and other polymers. wikipedia.orgiarc.fr

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 912445-34-2 bldpharm.com |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Alternate CAS Number | 711007-44-2 (for 2,3-Diaminobenzamide) biosynth.com |

| Canonical SMILES | C1=CC(=C(C(=C1)N)N)C(=O)N.Cl |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-diaminobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIDBRDNZJLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266993-72-0, 912445-34-2 | |

| Record name | 2,3-Diaminobenzamide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266993-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912445-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,3 Diaminobenzamide Hydrochloride

Established Synthetic Routes and Reaction Pathways

Reduction Strategies for Nitrobenzamide Precursors

A primary and well-established method for synthesizing 2,3-diaminobenzamide (B1313129) involves the reduction of a dinitrobenzamide precursor. This strategy is effective due to the commercial availability of the starting nitro compounds.

The process typically begins with a 2,3-dinitrobenzamide, which is then subjected to reduction. A common approach involves catalytic hydrogenation. For instance, the reduction of N-tert-butyl-2,3-dinitrobenzamide using hydrazine (B178648) in the presence of a palladium on carbon (Pd/C) catalyst yields N-tert-butyl-2,3-diaminobenzamide. google.com This method is favored for its efficiency and the relatively mild conditions required.

Another catalytic system for the reduction of aromatic nitro compounds involves the use of silver nanoparticles. These nanoparticles have been shown to effectively catalyze the reduction of nitro groups in various nitrobenzaldehyde derivatives to their corresponding amino compounds. rsc.org While this specific application is on nitrobenzaldehydes, the principle can be extended to nitrobenzamides. The catalytic activity is often influenced by the size and dispersion of the nanoparticles. nih.gov

The choice of reducing agent and catalyst is crucial for achieving high yields and selectivity. Hydrogen gas is a common reductant, often requiring a catalyst to facilitate the reaction. mdpi.com The catalyst enables the homolysis or heterolysis of hydrogen, generating reactive hydrogen atoms that reduce the nitro groups. mdpi.com

| Precursor | Reducing Agent/Catalyst | Product | Key Findings |

|---|---|---|---|

| N-tert-butyl-2,3-dinitrobenzamide | Hydrazine/Pd/C | N-tert-butyl-2,3-diaminobenzamide | Efficient reduction under relatively mild conditions. google.com |

| Aromatic Nitro Compounds | Silver Nanoparticles | Corresponding Amino Compounds | Catalytic activity depends on nanoparticle size and dispersion. rsc.orgnih.gov |

| Aromatic Nitro Compounds | H₂/Catalyst | Corresponding Amino Compounds | Catalyst facilitates the generation of reactive hydrogen atoms for reduction. mdpi.com |

Cyclization and Condensation-Based Syntheses

Cyclization and condensation reactions offer alternative pathways to 2,3-diaminobenzamide and its derivatives. These methods often involve the formation of a heterocyclic intermediate, which is subsequently converted to the desired product.

One notable example is the synthesis of 2-substituted-1H-4-carboxamide benzimidazoles from 2,3-diaminobenzamide and various aldehydes. This condensation reaction can be catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (PYTZ) under visible light irradiation at ambient temperature. scispace.comresearchgate.net This method is highlighted for being metal-free, green, and selective. scispace.comresearchgate.net

The reaction of 2,3-diaminobenzamide with 4-formylbenzoic acid or 3-formylbenzoic acid, assisted by ammonium (B1175870) acetate (B1210297) in dimethylformamide (DMF), leads to the formation of carboxy-substituted benzimidazole (B57391) intermediates. portlandpress.com This reaction proceeds via imine formation followed by spontaneous cyclization. portlandpress.com

Another approach involves the Claisen condensation of an acetophenone (B1666503) with an ester to form a 1,3-dione intermediate, which can then be cyclized to form a chromone (B188151) skeleton. nih.gov While not a direct synthesis of 2,3-diaminobenzamide, this demonstrates the utility of condensation reactions in building complex molecules from related starting materials. The Bischler-Napieralski reaction is another example of a cyclization reaction used to synthesize 3,4-dihydroisoquinolines from β-ethylamides using condensing reagents like POCl₃. organic-chemistry.org

| Reactants | Catalyst/Reagents | Intermediate/Product | Key Findings |

|---|---|---|---|

| 2,3-Diaminobenzamide, Aldehydes | PYTZ, Visible Light | 2-substituted-1H-4-carboxamide benzimidazoles | A metal-free, green, and selective method. scispace.comresearchgate.netresearchgate.net |

| 2,3-Diaminobenzamide, Formylbenzoic acids | Ammonium Acetate, DMF | Carboxy-substituted benzimidazole intermediates | Proceeds via imine formation and spontaneous cyclization. portlandpress.com |

| Acetophenone, Ester | NaH, THF then Acid | Chromone skeleton | Demonstrates the utility of Claisen condensation for cyclization. nih.gov |

| β-ethylamides | POCl₃ | 3,4-dihydroisoquinolines | An example of a cyclodehydration reaction. organic-chemistry.org |

Multicomponent Reaction Approaches for Advanced Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to produce a complex product. beilstein-journals.orgtcichemicals.com These reactions are characterized by high atom economy and are environmentally friendly. beilstein-journals.org

While direct MCRs for the synthesis of 2,3-diaminobenzamide hydrochloride are not extensively reported, MCRs are widely used to synthesize derivatives from similar building blocks. For example, the Ugi reaction, a well-known MCR, is used to generate diverse chemical libraries. beilstein-journals.org Various scaffolds can be formed from the Ugi adduct through subsequent reactions. beilstein-journals.org

One-pot, three-component syntheses have been developed for various heterocyclic compounds, such as dihydropyrido[2,3-d]pyrimidine derivatives, using readily available starting materials. researchgate.net These reactions often employ catalysts to achieve high yields in short reaction times. scielo.org.mx The principles of MCRs could potentially be adapted for the efficient synthesis of 2,3-diaminobenzamide derivatives.

Optimization of Reaction Conditions and Process Efficiency

Influence of Catalytic Systems and Reagents on Yield and Selectivity

The choice of catalyst and reagents significantly impacts the yield and selectivity of the synthesis of 2,3-diaminobenzamide and its derivatives. In the synthesis of 2-substituted-1H-4-carboxamide benzimidazoles, the use of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) as a photocatalyst under visible light provides a green and efficient method. scispace.comresearchgate.net Other catalysts, such as zirconocene (B1252598) dichloride, have also been shown to be highly efficient for the one-pot synthesis of 2-substituted benzimidazole derivatives at ambient temperature. scispace.com

In condensation reactions, reagents like ammonium acetate can act as both a reagent and a catalyst. echemcom.com In the synthesis of triaryl-imidazoles, increasing the amount of ammonium acetate accelerates the reaction, as it is believed to generate acetic acid in situ, which then catalyzes the reaction. echemcom.com Coupling reagents like HBTU are used to facilitate the formation of amide bonds between carboxylic acid intermediates and various amines, with reported yields between 23–63%. portlandpress.com

For reduction reactions, the catalyst plays a pivotal role. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro compounds. google.commdpi.com The efficiency of the reduction can be influenced by the catalyst loading and the reaction conditions.

| Reaction Type | Catalyst/Reagent | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Condensation | PYTZ (photocatalyst) | Green, efficient, and selective for 2-substituted-1H-4-carboxamide benzimidazoles. | scispace.comresearchgate.net |

| Condensation | Zirconocene dichloride | Highly efficient for one-pot synthesis of 2-substituted benzimidazole derivatives. | scispace.com |

| Condensation | Ammonium Acetate | Acts as both reagent and in situ catalyst, accelerating the reaction. | echemcom.com |

| Amide Coupling | HBTU | Yields of 23–63% for coupling of carboxy derivatives with amines. | portlandpress.com |

| Reduction | Pd/C | Widely used and effective for hydrogenation of nitro compounds. | google.commdpi.com |

Solvent Effects and Reaction Kinetics Analysis

The solvent can have a profound effect on reaction rates, yields, and selectivity. rsc.org Solvents can influence reactions by participating directly in reaction steps, altering the stabilization of reactants and transition states, or changing the solubility of components. rsc.org

In the synthesis of benzimidazole derivatives, the choice of solvent is crucial. For example, in the cyclization of 2,3-diaminobenzamide with aldehydes, dimethylformamide (DMF) is a commonly used solvent. portlandpress.com The polarity and hydrogen-bonding ability of the solvent can affect the kinetics of the reaction. chemrxiv.org Polar solvents can stabilize polar transition states, thereby increasing the reaction rate. chemrxiv.org

A study on the Biginelli reaction using a montmorillonite (B579905) catalyst showed that glacial acetic acid was the best solvent in terms of yield, likely because it can act as both a solvent and a catalyst. researchgate.net In contrast, using water as a "clean solvent" resulted in a significant drop in yield. researchgate.net

The study of reaction kinetics in different solvents provides valuable insights for optimizing reaction conditions. chemrxiv.org Understanding how solvents affect the energy of transition states can help in the rational selection of a solvent to promote a desired reaction pathway. rsc.orgresearchgate.net

| Reaction/Process | Solvent | Observation | Reference |

|---|---|---|---|

| Cyclization of 2,3-diaminobenzamide with aldehydes | Dimethylformamide (DMF) | Commonly used solvent for this type of condensation reaction. | portlandpress.com |

| General Reaction Kinetics | Polar Solvents | Can stabilize polar transition states and increase reaction rates. | chemrxiv.org |

| Biginelli Reaction | Glacial Acetic Acid | Provided the best yield, acting as both solvent and catalyst. | researchgate.net |

| Biginelli Reaction | Water | Resulted in a significant decrease in yield compared to other solvents. | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Practices

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mun.ca These principles are pivotal in developing more sustainable and environmentally friendly synthetic routes.

A notable green method involves the synthesis of 2-substituted-1H-4-carboxamide benzimidazoles starting from 2,3-diaminobenzamide. researchgate.netresearchgate.net This approach utilizes visible light irradiation at ambient temperature and employs air as the oxidant, making the process metal-free and efficient. researchgate.netresearchgate.net The simplicity of this system, coupled with mild reaction conditions and the use of a non-toxic and readily available oxidant, underscores its green credentials. researchgate.net Key advantages of such green protocols include shorter reaction times, high yields, straightforward work-up procedures, and often eliminate the need for column chromatography for purification. researchgate.net

Further embracing sustainable practices, researchers have explored the use of alternative and environmentally benign catalysts and solvents. For instance, Rice Husk Ash:CaCl2 has been effectively used as a green catalyst. researchgate.net The use of water as a solvent is a primary choice in biocatalysis due to its non-toxic nature, though challenges such as low solubility of organic molecules and potential side reactions like hydrolysis can limit its application. mun.ca Glycerol (B35011) presents a viable alternative; it is non-toxic, biodegradable, and a recyclable byproduct of biodiesel production. mun.ca

The application of microwave-assisted synthesis represents another advancement in green chemistry. mun.ca This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

The broader chemical industry is also witnessing a shift towards sustainability, with manufacturers increasingly adopting green chemistry practices to produce a range of chemicals in a more environmentally conscious manner. justdial.com The development of scalable and sustainable synthesis methods is a key focus in pharmaceutical process research, aiming to improve efficiency and reduce environmental impact. acs.org

Table 1: Overview of Green Synthetic Approaches

| Starting Material | Green Chemistry Principle Applied | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| 2,3-Diaminobenzamide | Use of renewable feedstock, Safer solvents and auxiliaries | Reaction with various aldehydes using Rice Husk Ash:CaCl2 as a green catalyst | Metal-free, short reaction time, high yields, simple work-up, cost-effective | researchgate.net |

| 2,3-Diaminobenzamide | Use of catalysis, Benign oxidant | Visible light irradiation, air as oxidant, ambient temperature | Metal-free, efficient, selective, simple workup | researchgate.netresearchgate.netresearchgate.net |

| General Amide Synthesis | Energy efficiency, Use of alternative energy sources | Microwave irradiation | Reduced reaction times, potentially higher yields | mun.ca |

| General Organic Reactions | Safer solvents | Use of water or glycerol as solvent | Non-toxic, biodegradable (glycerol), reduced environmental impact | mun.ca |

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of this compound and its subsequent conversion into more complex molecules involves the formation of various synthetic intermediates that require effective purification and isolation. A range of techniques are employed to ensure the purity of these intermediates, which is critical for the success of subsequent reaction steps and the quality of the final product.

Commonly used purification methods include chromatographic techniques. nih.govFlash chromatography on silica (B1680970) gel is a standard procedure for separating intermediates from reaction mixtures. nih.govgoogleapis.com For more challenging separations or for achieving high purity, preparative Thin Layer Chromatography (TLC) and reverse phase chromatography are utilized. nih.govresearchgate.net

Recrystallization is another powerful purification technique. Crude products can often be purified by dissolving them in a suitable hot solvent and allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. researchgate.net Ethanol (B145695) is a commonly used solvent for the recrystallization of benzimidazole derivatives. researchgate.net

Liquid-liquid extraction is a fundamental work-up procedure to isolate and purify intermediates. This typically involves dissolving the reaction residue in an organic solvent, such as methylene (B1212753) chloride or ethyl acetate, and washing it with aqueous solutions to remove impurities. nih.govgoogle.com For instance, an organic layer may be washed with a dilute sodium bicarbonate solution to remove acidic impurities. google.com Following extraction, the organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) and then concentrated under vacuum to yield the intermediate. nih.govgoogle.com

Precipitation is a simple and effective method for isolating solid intermediates. This can be achieved by altering the solvent composition or by pouring the reaction mixture into a non-solvent, such as ice-cold water, causing the product to precipitate out. researchgate.net The resulting solid can then be collected by filtration. researchgate.netgoogle.com In some cases, filtration through a pad of celite is employed to remove fine solid impurities or catalysts like Palladium on carbon (Pd/C) after a hydrogenation reaction. google.com

For intermediates that are salts, such as hydrochloride salts, specific procedures are used. For example, the removal of a Boc (tert-butoxycarbonyl) protecting group can be accomplished using 4N hydrochloric acid (HCl) in dioxane, which directly yields the hydrochloride salt of the amine. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,3 Diaminobenzamide Hydrochloride

Nucleophilic Reactivity of Primary Amine Moieties

The two primary amine groups on the benzene (B151609) ring of 2,3-Diaminobenzamide (B1313129) hydrochloride are nucleophilic centers, readily participating in reactions with electrophiles. This reactivity is central to the derivatization of the molecule.

Acylation and Alkylation Reactions

The primary amines of 2,3-Diaminobenzamide hydrochloride can be acylated and alkylated. For instance, N-alkylation of a related benzimidazole (B57391) derivative was achieved using allylic bromide in the presence of potassium carbonate in acetonitrile. electronicsandbooks.com Acylation can also be performed, as demonstrated by the reaction with carboxylic acid chlorides or anhydrides. google.com These reactions allow for the introduction of various functional groups, modifying the compound's properties.

Condensation Reactions with Aldehydes and Ketones

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. researchgate.netresearchgate.net This reaction is a crucial step in the synthesis of various heterocyclic compounds. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The efficiency of these condensation reactions can be influenced by the nature of the aldehyde or ketone, with electron-withdrawing groups on the carbonyl compound generally facilitating the reaction. researchgate.netresearchgate.net These reactions can be carried out under various conditions, including at room temperature in solvents like ethanol (B145695) or acetonitrile, sometimes with the aid of a catalyst. researchgate.netresearchgate.netorganic-chemistry.org A simple and metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles has been reported from the condensation of 2,3-diaminobenzamide with a variety of aldehydes. researchgate.netresearchgate.net

Cyclization Reactions for Heterocyclic Ring Formation

Perhaps the most significant aspect of the reactivity of this compound is its use as a precursor for the synthesis of various heterocyclic ring systems, most notably benzimidazoles and quinoxalines.

Synthesis of Benzimidazole Derivatives

The reaction of this compound with aldehydes or carboxylic acids and their derivatives is a common and efficient method for the synthesis of 2-substituted benzimidazoles. electronicsandbooks.comresearchgate.netnih.gov The process typically involves an initial condensation to form a Schiff base, which then undergoes an intramolecular cyclization with the elimination of water to form the stable benzimidazole ring. nih.gov This cyclization can be promoted by heat or by using a catalytic amount of acid, such as p-toluenesulfonic acid. electronicsandbooks.com A variety of aldehydes, including aromatic and aliphatic ones, can be used in this reaction, leading to a diverse range of substituted benzimidazoles. electronicsandbooks.comresearchgate.netresearchgate.net The reaction can also be carried out in the presence of an oxidizing agent, which can facilitate the cyclization process. electronicsandbooks.com

| Aldehyde/Carboxylic Acid | Reaction Conditions | Product | Reference |

| Various Aromatic Aldehydes | Visible light, PYTZ, air | 2-Aryl-1H-benzimidazole-4-carboxamides | researchgate.netresearchgate.net |

| 4-Formylbenzoic acid | Ammonium (B1175870) acetate (B1210297) | 2-(4-Carboxyphenyl)-1H-benzimidazole-4-carboxamide | nih.gov |

| Paramagnetic Aldehydes | p-Toluenesulfonic acid, toluene, then MnO2 | Paramagnetic 2-substituted benzimidazoles | electronicsandbooks.com |

| Various Aldehydes | Na2S2O5, DMF | 2-Substituted benzimidazoles | electronicsandbooks.com |

Formation of Quinoxaline (B1680401) and Related Heterocycles

This compound can also be used to synthesize quinoxaline derivatives, although this is less common than benzimidazole synthesis. The reaction typically involves condensation with a 1,2-dicarbonyl compound. For instance, condensation with glyoxal (B1671930) or other α-dicarbonyl compounds would lead to the formation of a quinoxaline ring. The reaction proceeds through a double condensation, forming a dihydropyrazine (B8608421) ring which is then oxidized to the aromatic quinoxaline system.

Mechanism-Based Studies of Cyclization Pathways

Mechanistic studies have shed light on the cyclization pathways involved in the formation of benzimidazoles from this compound. The reaction with aldehydes is believed to proceed through the formation of an imine intermediate via ammonium acetate assistance, followed by a spontaneous cyclization. nih.gov This cyclization is driven by the formation of the thermodynamically stable substituted benzimidazole product. nih.gov In some cases, the cyclization is proposed to occur via a radical pathway, especially when visible light is used to promote the reaction. beilstein-journals.org For instance, a proposed mechanism involves the generation of a radical intermediate which then undergoes intramolecular cyclization. beilstein-journals.org

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Ring

The benzamide ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating amino groups. libretexts.org These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com The general mechanism for EAS involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. numberanalytics.comlumenlearning.com This is typically the rate-determining step. masterorganicchemistry.comlumenlearning.com Subsequently, a proton is lost from the carbocation to restore the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comnumberanalytics.com

The two amino groups and the carboxamide group influence the regioselectivity of the substitution. Amino groups are strong activating groups and are ortho, para-directors, while the carboxamide group is a deactivating, meta-directing group. libretexts.orgmnstate.edu Given the positions of the substituents in 2,3-diaminobenzamide, the directing effects can be complex. The ortho and para positions relative to the amino groups are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.commnstate.edu The specific conditions for these reactions, such as the choice of catalyst and temperature, would need to be adjusted based on the high reactivity of the 2,3-diaminobenzamide ring. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Activating | ortho, para |

| -CONH₂ (Carboxamide) | Deactivating | meta |

Diazotization Reactions and Transformations of Diazonium Salts

The primary aromatic amino groups of this compound can undergo diazotization, a reaction that converts them into diazonium salts. iitk.ac.innumberanalytics.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). numberanalytics.comchemicalnote.com

The mechanism of diazotization involves several steps:

Formation of nitrous acid from sodium nitrite and hydrochloric acid. numberanalytics.comchemicalnote.com

Protonation of nitrous acid, followed by the loss of water to form the nitrosonium ion (NO⁺). chemicalnote.com

Nucleophilic attack of the primary amino group on the nitrosonium ion to form a nitrosamine. numberanalytics.comchemicalnote.com

A series of proton transfers and elimination of water leads to the formation of the diazonium salt. numberanalytics.comchemicalnote.com

The resulting diazonium salts are highly versatile intermediates that can undergo a variety of transformations, allowing for the introduction of a wide range of functional groups onto the aromatic ring. iitk.ac.inmychemblog.com These reactions are broadly classified into two groups: those where the diazo group is replaced and those where it is retained. mychemblog.com

Replacement Reactions:

Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) introduces a halogen or a cyano group, respectively. mychemblog.com

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid. mychemblog.com

Schiemann Reaction: Thermal decomposition of the fluoroborate diazonium salt introduces a fluorine atom.

Replacement by Hydroxyl Group: Heating the diazonium salt solution yields a phenol (B47542).

Replacement by Hydrogen: Reduction of the diazonium salt, often with hypophosphorous acid (H₃PO₂), replaces the diazonium group with hydrogen.

Coupling Reactions:

Azo coupling reactions occur when the diazonium salt acts as an electrophile and attacks another electron-rich aromatic ring (the coupling agent), such as a phenol or an aniline, to form an azo compound. mychemblog.com These compounds are often intensely colored and are used as dyes. chemicalnote.com

The presence of two amino groups in 2,3-diaminobenzamide allows for the potential of bis-diazotization, forming a bis(diazonium) salt, which could lead to further interesting transformations and the synthesis of novel heterocyclic compounds.

Oxidation-Reduction Chemistry of Diaminobenzamide Systems

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org Oxidation is the loss of electrons, while reduction is the gain of electrons. tutormyself.comsavemyexams.com The oxidation state of an atom changes during a redox reaction; an increase in oxidation number signifies oxidation, and a decrease signifies reduction. khanacademy.orgmasterorganicchemistry.com

The diaminobenzamide system possesses functional groups that can participate in redox reactions. The amino groups are susceptible to oxidation. For instance, aromatic amines can be oxidized by various oxidizing agents to form a range of products, including nitroso, nitro, and polymeric compounds. The specific product depends on the oxidant used and the reaction conditions.

Conversely, the aromatic ring itself can be subjected to reduction under certain conditions, although this is less common than the oxidation of the amino groups. More significantly, if other functional groups are introduced onto the ring via reactions like nitration, these groups can be reduced. For example, a nitro group can be reduced to an amino group using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid. mnstate.edu

The interplay between the amino and carboxamide groups can influence the redox potential of the molecule. The electron-donating nature of the amino groups increases the electron density on the aromatic ring, potentially making it more susceptible to oxidation compared to benzene.

Table 2: Common Redox Transformations

| Transformation | Reagent Examples | Change in Oxidation State |

| Amine to Nitroso | Mild oxidizing agents | Increase |

| Amine to Nitro | Strong oxidizing agents | Increase |

| Nitro to Amine | Sn/HCl, Fe/HCl | Decrease |

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies

The mechanisms of the reactions involving this compound can be investigated using a combination of advanced spectroscopic and kinetic studies. These studies provide insights into reaction pathways, intermediates, and transition states.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of reactants, intermediates, and products. nih.gov Changes in chemical shifts, coupling constants, and the appearance or disappearance of signals can be monitored over the course of a reaction to understand the structural transformations occurring. nih.gov For instance, in a study of PARP inhibitors, ¹H NMR and HRMS were used to confirm the structures of synthesized compounds derived from 2,3-diaminobenzamide. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of molecules and confirm the identity of reaction products. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are useful for monitoring the progress of reactions by observing changes in the characteristic absorption bands of functional groups. For example, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the product can be tracked.

Fluorescence Spectroscopy: Some reactions, particularly those involving changes in conjugation or interactions with fluorescent probes, can be monitored using fluorescence spectroscopy. nih.gov Stopped-flow techniques coupled with fluorescence detection can be used to study the kinetics of rapid reactions. nih.gov

Kinetic Studies: Kinetic studies measure reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. tardigrade.indoubtnut.comdoubtnut.com This information is crucial for determining the rate law of a reaction, which provides insights into the molecularity of the rate-determining step.

For example, by systematically varying the concentrations of the reactants (e.g., 2,3-diaminobenzamide and the electrophile) and measuring the initial reaction rate, the order of the reaction with respect to each reactant can be determined. doubtnut.comdoubtnut.com The observed rate constant (kobs) can be plotted against reactant concentrations to elucidate the reaction mechanism. nih.gov For instance, in a study of protein-ligand binding, a plot of kobs versus the ligand concentration was used to determine the association and dissociation rate constants. nih.gov

The data obtained from these kinetic experiments can be used to construct reaction energy profiles, which illustrate the energy changes that occur as reactants are converted into products, including the activation energies of each step. lumenlearning.com

Table 3: Techniques for Mechanistic Elucidation

| Technique | Information Obtained |

| NMR Spectroscopy | Structural information of reactants, intermediates, and products. |

| Mass Spectrometry | Molecular weight and elemental composition. |

| Fluorescence Spectroscopy | Monitoring reactions involving fluorescent species or probes. |

| Kinetic Studies | Reaction rates, rate laws, and activation parameters. |

Advanced Structural Elucidation and Conformational Analysis of 2,3 Diaminobenzamide Hydrochloride and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2,3-Diaminobenzamide (B1313129) Hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule. researchgate.net

In the ¹H NMR spectrum of a related compound, 2-amino-5-bromobenzamide, acquired in DMSO-d₆, the aromatic protons appear as a set of multiplets, while the amine and amide protons are observed as broad singlets in the aromatic region (δH 6.50–7.80 ppm). mdpi.com For 2,3-Diaminobenzamide Hydrochloride, the aromatic protons would exhibit a specific splitting pattern determined by their coupling constants. The chemical shifts of the amine and amide protons are sensitive to the solvent and concentration due to hydrogen bonding effects.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons will have distinct signals based on their substitution pattern. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for substituted derivatives of 2,3-Diaminobenzamide.

To definitively assign the complex NMR spectra of derivatives, 2D NMR techniques are indispensable. ipb.pt

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzamide (B126) Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| Amide N-H | 7.5 - 8.5 (broad) | - |

| Amine N-H | 3.0 - 5.0 (broad) | - |

| Carbonyl C=O | - | 165 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substitution pattern of the derivative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding in this compound. americanpharmaceuticalreview.com These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The two primary amine groups and the amide group will show N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes of the NH₂ groups. Hydrogen bonding significantly influences the position and shape of these bands, often causing them to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I band): A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the range of 1630-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger hydrogen bonds to the carbonyl oxygen will lower the stretching frequency. nih.gov

N-H Bending (Amide II band): The N-H bending vibration of the amide, coupled with C-N stretching, appears around 1550-1650 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. currentseparations.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to:

Confirm the presence of the aromatic ring through its characteristic ring breathing modes.

Investigate the low-frequency vibrational modes, which are associated with lattice vibrations and intermolecular interactions in the solid state. These modes are often sensitive to the crystalline form and packing. nih.gov

The study of hydrogen bonding is a key application of vibrational spectroscopy for this compound. The formation of intramolecular hydrogen bonds between the ortho-amino group and the amide group, as well as intermolecular hydrogen bonds in the crystal lattice, can be inferred from shifts in the N-H and C=O stretching frequencies. mdpi.commdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amine, Amide) | 3200 - 3500 | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |

| N-H Bend (Amide II) | 1550 - 1650 | - |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the characterization of this compound. mdpi.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition. mdpi.com

Using techniques like Electrospray Ionization (ESI), the compound can be gently ionized, typically forming the protonated molecule [M+H]⁺. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of ions with very similar masses, ensuring the correct molecular formula is assigned. mdpi.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of the fragment ions provides valuable structural information and helps to confirm the connectivity of the atoms within the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃) from the amino groups.

Loss of water (H₂O) from the amide group.

Cleavage of the amide bond, leading to the formation of a benzoyl cation or related fragments.

Ring cleavages of the aromatic system under higher energy conditions.

Systematic studies of the fragmentation of related compounds, such as flavonoids, have demonstrated how characteristic neutral losses and diagnostic product ions can be used for structural elucidation. mdpi.com A similar approach can be applied to build a library of fragmentation patterns for diaminobenzamide derivatives.

Table 3: Expected HRMS Data for this compound

| Ion | Exact Mass (calculated) |

| [C₇H₉N₃O + H]⁺ | 152.0818 |

| [C₇H₉N₃O + Na]⁺ | 174.0638 |

Note: The calculated exact masses are for the protonated and sodiated adducts of the free base.

X-ray Crystallography of this compound Co-crystals and Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. dtic.mil For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of the molecules in the crystal lattice and the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.govmdpi.com

The study of co-crystals and salts of 2,3-Diaminobenzamide is of significant interest. icdd.com Co-crystals are multi-component crystalline solids where the components interact through non-ionic interactions, primarily hydrogen bonding. mdpi.com By co-crystallizing 2,3-Diaminobenzamide with other molecules (coformers), it is possible to modify its physicochemical properties. The hydrochloride salt itself is a two-component system where the benzamide is protonated.

Crystal structure analysis of these systems would reveal:

The primary hydrogen bonding synthons, which are the recurring patterns of hydrogen bonds. For instance, the amide group can form hydrogen-bonded dimers or chains. mdpi.com

The role of the chloride counter-ion in the hydrogen bonding network.

The conformation of the 2,3-Diaminobenzamide molecule in the solid state.

The structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of the compound and for rational drug design, where the specific interactions between a ligand and a protein are crucial. researchgate.net

Table 4: Potential Hydrogen Bonding Interactions in the Crystal Structure

| Donor | Acceptor | Type of Interaction |

| N-H (Amide) | O=C (Amide) | Intermolecular |

| N-H (Amine) | O=C (Amide) | Intermolecular/Intramolecular |

| N-H (Amine) | Cl⁻ | Intermolecular |

| N-H (Amide) | Cl⁻ | Intermolecular |

| O-H (Coformer) | N (Amine) | Intermolecular (in co-crystals) |

Conformational Preferences and Intramolecular Interactions in Solution and Solid States

The conformational flexibility of this compound is an important aspect of its chemical behavior. The molecule can adopt different conformations due to rotation around single bonds, particularly the C-C bond connecting the aromatic ring to the amide group and the C-N bonds of the amino groups.

In the solid state, the conformation is "frozen" in the crystal lattice and can be precisely determined by X-ray crystallography. The observed conformation is the result of a balance between intramolecular forces (e.g., steric hindrance, intramolecular hydrogen bonding) and intermolecular forces (crystal packing effects, intermolecular hydrogen bonding). mdpi.com

An important intramolecular interaction to consider is the potential for a hydrogen bond between the ortho-amino group (at position 2) and the carbonyl oxygen or the N-H of the amide group. Such an interaction would lead to a more planar and rigid conformation.

In solution, the molecule is more dynamic and can exist as an equilibrium of different conformers. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide insights into the preferred solution-state conformation. nih.gov For example, the magnitude of the three-bond coupling constants (³J) can be related to dihedral angles through the Karplus equation, providing information about the relative orientation of different parts of the molecule.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and to calculate the relative energies of different conformers in both the gas phase and in solution (using solvent models). These theoretical calculations can complement experimental data and provide a more detailed understanding of the conformational landscape. mdpi.com

The interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules will determine the dominant conformation in solution. Hydrogen bonding is a key molecular interaction in biological processes and drug delivery. nih.gov Understanding the conformational preferences of this compound is therefore critical for predicting its interactions with biological targets.

Computational Chemistry and Theoretical Modeling of 2,3 Diaminobenzamide Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which governs its stability, reactivity, and properties. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. researchgate.net The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). tandfonline.com An analysis for 2,3-Diaminobenzamide (B1313129) hydrochloride would calculate the energies of its HOMO and LUMO, and the energy gap between them would indicate its kinetic stability and chemical reactivity. malayajournal.org Despite a thorough search, specific FMO analysis data for 2,3-Diaminobenzamide hydrochloride has not been published.

The distribution of electron density within a molecule is not uniform, leading to areas of partial positive and negative charge. An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's surface. pku.edu.cn Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgpku.edu.cn For this compound, an ESP map would identify the most reactive sites, such as the lone pairs on the nitrogen and oxygen atoms. No specific studies containing charge distribution analysis or ESP maps for this compound are available.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method to study the energetics of chemical reactions. nrel.govmdpi.com By calculating the energies of reactants, transition states, and products, DFT can elucidate detailed reaction pathways and determine activation energies. pku.edu.cnnih.gov A DFT study on this compound could, for example, investigate its synthesis mechanisms or its potential reactions with other molecules. Such specific mechanistic studies for this compound have not been found in the public domain.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. mdpi.com Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations. rsc.orgnih.gov MD simulations model the movement of atoms over time, providing insight into the flexibility and dynamic behavior of the molecule. cresset-group.com A conformational analysis of this compound would reveal its preferred three-dimensional shapes and the energy barriers between them. No dedicated conformational analysis studies using MM or MD for this specific compound could be located.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis). superfri.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. A study on this compound would involve calculating its theoretical spectra and comparing them with experimentally measured data to validate the computational model and the molecular structure. While some experimental data exists, a computational study predicting and comparing these parameters could not be found. rsc.org

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions like hydrogen bonds, van der Waals forces, and π-π stacking. ias.ac.inrsc.org Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these interactions, providing a deep understanding of the crystal packing. researchgate.net An investigation into this compound would reveal the specific forces holding the molecules together in its crystal structure and explain its macroscopic properties. No published studies on the crystal packing and intermolecular interactions of this compound were identified during the search.

Applications of 2,3 Diaminobenzamide Hydrochloride in Advanced Chemical and Materials Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two nucleophilic amine groups ortho to each other, combined with a modifiable carboxamide group, establishes 2,3-diaminobenzamide (B1313129) as a potent starting material for constructing intricate molecular architectures.

Building Block for Novel Heterocyclic Scaffolds

A primary application of 2,3-diaminobenzamide is in the synthesis of heterocyclic compounds, particularly benzimidazoles. The vicinal diamine moiety is perfectly suited for condensation reactions with a variety of carbonyl-containing compounds. Research has demonstrated that 2,3-diaminobenzamide readily reacts with aldehydes in a one-pot synthesis to produce a library of 2-substituted-1H-4-carboxamide benzimidazoles. Current time information in Bangalore, IN.researchgate.netresearchgate.net This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole (B57391) ring system.

Modern synthetic methods have focused on making this transformation more efficient and environmentally friendly. For instance, a metal-free approach utilizes 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (PYTZ) as a catalyst under visible light irradiation, using air as a green oxidant. researchgate.net This method provides good to excellent yields for a wide range of aromatic and aliphatic aldehydes. Other catalytic systems, including cobalt (II) hydroxide (B78521) and hypervalent iodine reagents, have also been employed successfully for the synthesis of benzimidazoles from related o-phenylenediamines, highlighting the robustness of this synthetic route. rsc.orgarabjchem.orgscirp.org

Table 1: Synthesis of 2-Substituted-1H-4-carboxamide Benzimidazoles from 2,3-Diaminobenzamide and Aldehydes This table summarizes the reaction conditions and yields for the synthesis of various benzimidazole derivatives.

| Aldehyde Reactant | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | PYTZ, Visible Light, Air | 95% | researchgate.net |

| 4-Methylbenzaldehyde | PYTZ, Visible Light, Air | 96% | researchgate.net |

| 4-Methoxybenzaldehyde | PYTZ, Visible Light, Air | 98% | researchgate.net |

| 4-Chlorobenzaldehyde | PYTZ, Visible Light, Air | 94% | researchgate.net |

| 2-Naphthaldehyde | PYTZ, Visible Light, Air | 91% | researchgate.net |

| 2-Furaldehyde | PYTZ, Visible Light, Air | 85% | researchgate.net |

Intermediate in the Preparation of Advanced Ligands

The structural framework of 2,3-diaminobenzamide is instrumental in the construction of advanced ligands designed for specific molecular recognition tasks. In the development of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), 2,3-diaminobenzamide serves as a key starting material. google.com For example, it can be condensed with other molecules to create cyclized intermediates, which are then further elaborated into the final complex ligand. google.com The resulting molecules are designed to fit precisely into the active site of the target protein, acting as potent and selective inhibitors.

Similarly, derivatives of diaminobenzamide have been used to synthesize ligands for dopamine (B1211576) D3 receptors. researchgate.net In these syntheses, the core benzamide (B126) structure is functionalized and linked to other moieties, such as piperazine (B1678402) derivatives, to create compounds with high binding affinity and selectivity for their biological target. The ability to build upon the 2,3-diaminobenzamide core allows for systematic modifications to optimize the ligand's properties.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse molecules. nih.govnih.gov A "scaffold" is a core molecular structure upon which various substituents can be attached. The trifunctional nature of 2,3-diaminobenzamide (two amine groups and one carboxamide group) makes it an excellent candidate for a scaffold. Each functional group can serve as an attachment point for different chemical building blocks, allowing for the creation of a three-dimensional library of compounds from a single core structure.

This approach is exemplified in the synthesis of PARP inhibitor libraries, where a core structure derived from 2,3-diaminobenzamide is decorated with different chemical groups to explore the structure-activity relationship and identify the most potent compounds. google.com The generation of such libraries is crucial for high-throughput screening campaigns aimed at discovering new therapeutic agents. nih.gov

Role in Supramolecular Chemistry and Self-Assembly (Non-Biological Contexts)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. iaea.orgdntb.gov.ua The process by which these molecules spontaneously form ordered structures is known as self-assembly.

2,3-Diaminobenzamide hydrochloride is well-equipped to participate in supramolecular self-assembly. The molecule possesses multiple hydrogen bond donors (the -NH₂ and -CONH₂ groups) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen lone pairs). This allows for the formation of extensive and predictable hydrogen-bonding networks. In non-biological contexts, these interactions can guide the assembly of molecules into well-defined, higher-order structures like tapes, sheets, or other nano-aggregates. researchgate.netrsc.org By modifying the peripheral groups on the benzamide scaffold, researchers can tune the intermolecular interactions to control the geometry and properties of the resulting supramolecular material. nih.gov

Incorporation into Functional Materials and Polymers (e.g., Polyamides)

The presence of two amine groups allows 2,3-diaminobenzamide to act as a monomer in polymerization reactions. Specifically, it can be used in step-growth polycondensation reactions with dicarboxylic acids or their derivatives (like diacid chlorides) to form aromatic polyamides. nih.govnih.gov Aromatic polyamides, often known as aramids, are a class of high-performance polymers renowned for their thermal stability and mechanical strength.

The synthesis of novel polyamides from a related monomer, N-(phenyl)-3,5-diaminobenzamide, with various aromatic dicarboxylic acids has been reported, demonstrating the viability of this approach. nih.govtsijournals.com By incorporating the 2,3-diaminobenzamide unit into a polymer backbone, it is possible to create materials with specific functionalities. The pendant carboxamide group can enhance solubility, improve adhesion, or serve as a site for further chemical modification of the polymer. This strategy allows for the design of functional polymers with tailored properties for advanced applications. koreascience.kr

Utilization in the Development of Analytical Reagents and Probes (Non-Clinical)

The reactive nature of the ortho-diamine group makes 2,3-diaminobenzamide a useful precursor for analytical reagents. Ortho-phenylenediamines are known to react with α-dicarbonyl compounds to form highly fluorescent and stable quinoxaline (B1680401) derivatives. This reaction forms the basis of sensitive analytical methods for detecting such compounds. It is expected that 2,3-diaminobenzamide would undergo similar reactions, with the carboxamide group providing a handle for tuning properties like solubility in aqueous media or for conjugation to other molecules.

Furthermore, benzamide-based structures have been used to create chemosensors for detecting environmental pollutants. For instance, tribenzamide derivatives, synthesized from a related benzoxazolyl-diaminobenzamide core, have been incorporated into electrochemical sensors for the highly sensitive and selective detection of mercuric ions (Hg²⁺) in aqueous solutions. rsc.org The amide and other functional groups on the scaffold coordinate with the metal ion, leading to a measurable change in the electrochemical signal. This demonstrates the potential of using 2,3-diaminobenzamide derivatives to construct specialized probes for environmental monitoring and other non-clinical analytical applications.

Exploration in Catalysis as a Ligand Component or Organocatalyst

This compound, and its free base form, 2,3-diaminobenzamide, have emerged as compounds of interest in the field of catalysis, primarily explored for their potential as organocatalysts or as bidentate ligands in the formation of metal complexes with catalytic activity. The strategic placement of two amino groups and a carboxamide moiety on a benzene (B151609) ring offers multiple coordination sites, making it a versatile building block in catalytic system design.

As an organocatalyst, 2,3-diaminobenzamide has been instrumental in the metal-free, one-pot synthesis of complex heterocyclic structures. Notably, it participates in condensation reactions with a variety of aldehydes to form 2-substituted-1H-4-carboxamide benzimidazoles. researchgate.net In some reported methodologies, these reactions are facilitated by a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) under visible light irradiation at ambient temperatures, suggesting that 2,3-diaminobenzamide acts as a key reactant in a catalytic cycle. researchgate.netresearchgate.net These green chemistry approaches are valued for their operational simplicity and the avoidance of toxic metals. researchgate.net

The molecular structure of 2,3-diaminobenzamide, featuring two adjacent amino groups, provides an ideal framework for it to act as a bidentate ligand. Such ligands are crucial in transition metal catalysis as they can form stable chelate rings with a metal center, thereby influencing the catalyst's stability, activity, and selectivity. While specific applications of this compound as a ligand in commercially significant catalytic processes are still under extensive research, the broader class of bidentate N-donor ligands is widely used. For instance, related bidentate ligands are integral to palladium-catalyzed C-H functionalization reactions. nih.gov The exploration of 2,3-diaminobenzamide and its derivatives as ligands for metals like copper, nickel, and palladium continues to be an active area of academic and industrial research, with the aim of developing novel catalysts for a range of organic transformations.

The following table summarizes a key research finding in the application of 2,3-diaminobenzamide in catalysis:

| Reaction Type | Catalyst System | Reactants | Product | Reference |

| Condensation | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) | 2,3-Diaminobenzamide, Aldehydes | 2-substituted-1H-4-carboxamide benzimidazole | researchgate.net |

Future Directions and Emerging Research Avenues for 2,3 Diaminobenzamide Hydrochloride

Development of Novel and Highly Efficient Synthetic Approaches

The synthesis of 2,3-Diaminobenzamide (B1313129) and its hydrochloride salt is foundational for its application in various fields, including the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. acs.orgnih.gov Traditional methods often involve the reduction of a nitro-amino precursor. For instance, 2-amino-3-nitrobenzamide (B145875) can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 2,3-diaminobenzamide with high yield (99%). researchgate.net

| Parameter | Traditional Method (e.g., Hydrogenation) | Future Goal (e.g., Green Catalysis) |

| Starting Material | 2-Amino-3-nitrobenzamide | Potentially more accessible precursors |

| Catalyst | 10% Pd/C researchgate.net | Novel, reusable, non-heavy metal catalysts |

| Reagents | Hydrogen gas or hydrazine (B178648) google.com | Greener reducing agents (e.g., transfer hydrogenation) |

| Yield | ~99% researchgate.net | >99% |

| Key Advantage | High yield, reliable | Reduced cost, improved safety, scalability, sustainability acs.orgherlandlab.com |

This table presents a comparative outlook on synthetic approaches for 2,3-diaminobenzamide.

Exploration of Undiscovered Reactivity Pathways and Transformations

The dual nucleophilicity of the ortho-diamine system in 2,3-Diaminobenzamide hydrochloride is key to its reactivity, most notably in condensation reactions to form benzimidazoles. portlandpress.comnih.gov A common transformation involves the condensation with aldehydes or carboxylic acids to create 2-substituted benzimidazole-7-carboxamides. For example, reacting 2,3-diaminobenzamide with a formylbenzoic acid in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a benzimidazole (B57391) core, a scaffold of significant interest in medicinal chemistry. portlandpress.comnih.gov

Future research will likely delve into previously unexplored reactivity pathways. This could include:

Novel Cyclization Reactions: Exploring reactions with different electrophilic partners to create new heterocyclic ring systems beyond benzimidazoles.

Asymmetric Transformations: Developing chiral catalysts to control the stereochemistry of reactions involving the diamine, leading to enantiomerically pure products.

Metal-Catalyzed Cross-Coupling: Utilizing the amine groups as directing groups or reaction sites for advanced cross-coupling reactions to build molecular complexity.

The exploration of such pathways could unlock access to novel chemical entities with unique biological or material properties.

Integration into Next-Generation Functional Materials with Tunable Properties

The rigid and interactive nature of the benzimidazole scaffold, readily formed from this compound, makes it an excellent candidate for the development of next-generation functional materials. These materials often possess high thermal stability, specific electronic properties, and the ability to self-assemble.

Emerging research focuses on incorporating this moiety into advanced polymers and organic frameworks. herlandlab.com For instance, lactone-based conjugated polymers are being developed using green synthesis methods for applications in organic electrochemical transistors (OECTs). herlandlab.com The integration of the benzimidazole-carboxamide unit derived from 2,3-diaminobenzamide could introduce n-type conductivity and enhance the ionic/electronic transport properties of these materials. The ability to append various functional groups to the benzimidazole core allows for the fine-tuning of properties like solubility, bandgap, and conductivity, making them suitable for applications in electronics, sensing, and energy storage.

| Material Type | Role of 2,3-Diaminobenzamide Moiety | Potential Tunable Property | Emerging Application |

| Conjugated Polymers | Forms stable heterocyclic repeat units | Electronic bandgap, conductivity herlandlab.com | Organic Electronics (OECTs) herlandlab.com |

| Polyamides/Polyimides | Enhances thermal and mechanical stability | Thermal resistance, tensile strength | High-performance films, coatings |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker | Porosity, catalytic activity | Gas storage, chemical sensing |

This table outlines potential applications of this compound derivatives in functional materials.

Advanced Computational Predictions for Rational Design and Property Tuning

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational modeling can predict a wide range of properties and guide experimental work. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into molecular structure, reactivity, and interaction with other molecules. researchgate.netmdpi.com

Future research will increasingly rely on advanced computational methods for:

Rational Design of Derivatives: Simulating the properties of virtual compounds before their synthesis to prioritize candidates with desired characteristics, such as high binding affinity to a biological target or specific electronic properties for a material. researchgate.net

Predicting Reactivity: Modeling reaction mechanisms to understand and predict the outcomes of unexplored transformations, thereby guiding the discovery of new reactivity pathways.

Simulating Material Properties: Predicting the bulk properties of polymers or frameworks incorporating the 2,3-diaminobenzamide motif, accelerating the development of new functional materials. mdpi.com

These in silico approaches save significant time and resources, allowing for a more targeted and efficient research process. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of this compound positions it at the intersection of several scientific disciplines. Its derivatives are crucial in medicinal chemistry for developing enzyme inhibitors, but its potential extends much further. acs.orgacs.org

Emerging interdisciplinary opportunities include:

Chemical Biology: Designing probes and sensors based on the benzimidazole scaffold to study biological processes. The benzimidazole moiety can interact with biomolecules, and its fluorescence or electrochemical properties can be modulated for sensing applications.

Supramolecular Chemistry: Using the hydrogen bonding capabilities of the amide and benzimidazole groups to design self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Plant Science: Investigating derivatives as plant growth regulators, as some fluoroalkyl-substituted 2-amidobenzimidazoles have shown effects on plant growth. googleapis.com

Collaborations between synthetic chemists, material scientists, computational chemists, and biologists will be essential to fully exploit the potential of this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.